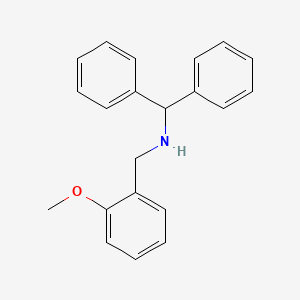

N-benzhydryl-N-(2-methoxybenzyl)amine

Description

Structural Context and Significance of Benzhydryl Amines in Organic Chemistry

Benzhydryl amines are a class of organic compounds that feature a diarylmethylamine structural motif. nih.gov They are considered privileged architectural patterns in organic chemistry due to their unique chemical and pharmaceutical properties. acs.org The core of these compounds is the benzhydryl group, where a central sp³-hybridized carbon atom is bonded to two phenyl rings. This diphenylmethyl system is a key feature that imparts specific steric and electronic properties to the molecule.

The significance of benzhydryl amines stems from several key aspects:

Synthetic Versatility: The benzhydryl amine framework serves as a versatile scaffold in organic synthesis. Synthetic chemists have developed numerous methods for their preparation, including metal-catalyzed reactions, multicomponent reactions (MCRs), and various enantioselective approaches. nih.govnih.gov For instance, copper-catalyzed reactions have been successfully used for the desulfonylative amination to produce structurally diverse benzhydryl amines. acs.org Another approach involves the iridium-photoredox catalyzed Csp³–H arylation of benzylamines. nih.gov These synthetic routes allow for the creation of both symmetrical and unsymmetrical benzhydryl amines with a wide range of substituents.

Chirality and Asymmetric Synthesis: When the two aryl groups on the benzhydryl moiety are different, or when the amine is appropriately substituted, the molecule can be chiral. The development of asymmetric methods to synthesize single-enantiomer chiral diarylmethylamines is a significant area of research, as chirality plays a crucial role in the activity of many bioactive molecules. nih.govacs.org

Role as Intermediates and Protecting Groups: The trityl group, which is structurally related to the benzhydryl group, is widely used as a protecting group in the synthesis of complex molecules like peptides, carbohydrates, and nucleosides, owing to the stability of the resulting carbocation. acs.org The benzhydryl group itself is a fundamental component in the synthesis of numerous more complex molecules.

Foundation for Bioactive Molecules: The diarylmethylamine unit is a core component in a vast number of biologically active compounds. nih.gov Molecules containing this scaffold have been investigated for a wide array of applications, including as antihistamines, anticancer agents, antivirals, and antimalarials. acs.orgresearchgate.net

The general structure of benzhydryl amines allows for systematic modifications of the aryl rings and the amine substituent, enabling the fine-tuning of their chemical and biological properties. This modularity makes them highly attractive targets in drug discovery and materials science. acs.org

Table 1: Key Synthetic Methods for Benzhydryl Amines

| Synthetic Method | Description | Catalyst/Reagents Example | Reference |

|---|---|---|---|

| Copper-Catalyzed Coupling | Reaction of aryl boronic acids with N,O-acetals or N,N-aminals. | Copper(I) | nih.gov |

| Desulfonylative Amination | Copper-catalyzed reaction between sulfones and amines. | Copper Chloride (CuCl) | acs.org |

| Photoredox Catalysis | Regio- and chemoselective Csp3–H arylation of benzylamines. | Ir(ppy)3 / PhC(O)SH | nih.gov |

| Base-Mediated Conjugate Addition | 1,6-conjugate addition of amines to para-quinone methides. | Potassium carbonate | nih.gov |

Overview of Research Trajectories for N-benzhydryl-N-(2-methoxybenzyl)amine

Specific research focused exclusively on this compound is limited. However, based on the well-established chemistry of its constituent parts—the benzhydryl amine core and the benzyl (B1604629) substituent—several research trajectories can be proposed. The investigation of this compound would likely follow paths similar to those of other unsymmetrical N-substituted benzhydryl amines.

Potential Synthetic Research: The synthesis of this compound would likely be approached via established methods for creating tertiary amines. A probable and direct route is the reductive amination of benzophenone (B1666685) with 2-methoxybenzylamine (B130920) or, alternatively, the N-alkylation of benzhydrylamine using 2-methoxybenzyl halide. Given the reactivity of the starting materials, these syntheses are generally high-yielding. Research in this area could focus on optimizing reaction conditions, exploring different catalysts, and developing more efficient, "green" synthetic protocols. beilstein-journals.org

Medicinal Chemistry and Pharmacological Screening: The primary research interest in a molecule like this compound would almost certainly be in medicinal chemistry. The benzhydryl amine scaffold is present in many first-generation antihistamines (e.g., diphenhydramine). Therefore, a key research trajectory would be the evaluation of this compound for its potential as a histamine (B1213489) H1 receptor antagonist.

Furthermore, derivatives of benzhydryl amine are explored for a wide range of biological activities. nih.gov Research could involve screening this compound for various effects, including:

Antiviral properties

Anticancer activity

Aromatase inhibition acs.org

Central nervous system activity

The presence of the 2-methoxybenzyl group is a specific structural feature that researchers would investigate. The position and electronic nature of this substituent could modulate the compound's binding affinity to biological targets, its lipophilicity, and its metabolic stability compared to unsubstituted N-benzyl-benzhydrylamine or isomers with the methoxy (B1213986) group at other positions (e.g., 4-methoxybenzyl). Studies on related N-benzyl nitrones have shown that substituents on the benzyl ring can significantly influence biological activity. mdpi.com

Use as a Synthetic Intermediate: Complex benzhydryl amine derivatives are often used as key intermediates in the synthesis of more elaborate molecules. For example, a structurally related compound, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine, is a known NK1 receptor antagonist developed as an anti-emetic agent. The synthesis of this complex molecule involves coupling a benzhydryl-containing fragment with a substituted benzylamine (B48309) portion. This suggests a potential research trajectory where this compound could serve as a precursor or building block for constructing novel therapeutic agents.

Table 2: Physicochemical Properties of Constituent Amines

| Property | Benzhydrylamine | 2-Methoxybenzylamine |

|---|---|---|

| Molecular Formula | C13H13N | C8H11NO |

| Molecular Weight | 183.25 g/mol | 137.18 g/mol |

| Boiling Point | Not available | 227 °C at 724 mmHg |

| Density | Not available | 1.051 g/mL at 25 °C |

Structure

3D Structure

Properties

CAS No. |

774193-26-9 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine |

InChI |

InChI=1S/C21H21NO/c1-23-20-15-9-8-14-19(20)16-22-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21-22H,16H2,1H3 |

InChI Key |

DHHVJOSDBVBONF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3 |

solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N Benzhydryl N 2 Methoxybenzyl Amine and Its Chemical Analogs

Direct Amination Approaches in N-benzhydryl-N-(2-methoxybenzyl)amine Synthesis

Direct amination strategies represent a classical and straightforward approach to forming the carbon-nitrogen bonds necessary for the synthesis of the target molecule. These methods typically involve either reductive amination or direct alkylation.

Reductive amination is a highly effective method for the synthesis of amines and is widely used in organic synthesis. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. thieme-connect.com For the synthesis of this compound, this can be envisioned in two ways: the reaction of benzhydrylamine with 2-methoxybenzaldehyde (B41997) or the reaction of 2-methoxybenzylamine (B130920) with benzophenone (B1666685).

The reaction between an aldehyde and a primary amine first forms an imine, which is then reduced in situ. rsc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. researchgate.netacs.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde. rsc.org

A typical protocol would involve stirring a mixture of the amine and aldehyde in a suitable solvent, such as methanol (B129727) or benzene (B151609), often with a catalytic amount of acetic acid to facilitate imine formation. nih.gov Subsequently, the reducing agent is added to the mixture to yield the final tertiary amine. nih.gov For instance, the reductive amination of p-methoxybenzaldehyde with n-butylamine has been successfully carried out using cobalt-based catalysts under hydrogen pressure, achieving high yields of the corresponding N-substituted-N-(p-methoxybenzyl)amine. acs.org This demonstrates the feasibility of using methoxy-substituted benzaldehydes in such reactions.

| Reaction Component | Role | Examples |

|---|---|---|

| Amine | Nucleophile | Benzhydrylamine, 2-Methoxybenzylamine |

| Carbonyl Compound | Electrophile | 2-Methoxybenzaldehyde, Benzophenone |

| Reducing Agent | Hydride source for imine/iminium ion reduction | NaBH₄, NaBH₃CN, NaBH(OAc)₃ beilstein-journals.org |

| Catalyst (optional) | Acid catalyst for imine formation | Acetic acid nih.gov |

| Solvent | Reaction medium | Methanol, Dichloromethane (B109758), Ethylene dichloride nih.gov |

Direct N-alkylation of amines with alkyl halides is a fundamental method for the formation of C-N bonds. However, a significant challenge with primary and secondary amines is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. orgsyn.org To synthesize this compound, one could consider the alkylation of benzhydrylamine with a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride.

To control the selectivity of the reaction and prevent over-alkylation, the reaction conditions must be carefully optimized. This includes the choice of base, solvent, and temperature. For instance, the alkylation of piperidine (B6355638) with 4-methoxybenzyl chloride was successfully achieved using an organic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane at room temperature. nih.gov This suggests that similar conditions could be favorable for the mono-alkylation of benzhydrylamine. The use of an inorganic base like potassium carbonate in a protic solvent such as ethanol (B145695) can sometimes lead to side reactions, especially with reactive electrophiles like p-methoxybenzyl chloride. nih.gov

Another approach to control the reaction involves the use of a protecting group on the amine. For example, a primary amine can be protected with a 2-nitrobenzenesulfonyl group. The resulting sulfonamide can then be alkylated, and the protecting group subsequently removed under mild conditions to yield the secondary amine. orgsyn.org This method offers a high degree of control and generally provides good yields. orgsyn.org

Chemo- and Regioselective Functionalization for this compound Derivatives

The development of methods for the selective functionalization of a pre-existing this compound core is crucial for creating a library of related compounds for further research. This often involves the selective activation of a specific C-H bond in the molecule.

Recent advances have demonstrated the regio- and chemoselective C-H arylation of benzylamines. researchgate.net For instance, a synergistic approach using a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst can direct arylation to the N-benzylic position. researchgate.net This method is applicable to a variety of primary, secondary, and tertiary benzylamines and shows high functional group tolerance. Applying such a strategy to this compound could potentially lead to the introduction of an aryl group at the methine carbon of the benzhydryl moiety.

Furthermore, palladium-catalyzed C-H activation has been employed for the ortho-C-H halogenation of unprotected benzylamines. thieme-connect.com This demonstrates that the amine group can direct functionalization to a specific position on one of the aromatic rings. In the context of this compound, the methoxy (B1213986) group on the benzyl (B1604629) ring is an ortho-, para-directing group, which could influence the regioselectivity of electrophilic aromatic substitution reactions on that ring. Conversely, the benzhydryl group could be functionalized on its phenyl rings. The specific outcome would depend on the reaction conditions and the directing ability of the different substituents.

C(sp³)–H Arylation of Benzylamines

The direct arylation of C(sp³)–H bonds in benzylamines represents a powerful and atom-economical approach for the synthesis of 1,1-diarylmethylamines, the core structure of this compound. This strategy avoids the pre-functionalization of substrates, thus streamlining the synthetic process. Recent advancements in catalysis have enabled highly regio- and chemoselective arylations at the N-benzylic position. acs.orgacs.org

One notable method involves the synergistic use of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis under visible light photoredox conditions. acs.orgacs.orgrsc.org In a typical reaction, a benzylamine (B48309) derivative can be arylated at the benzylic position, overriding the inherent reactivity of other C-H bonds, such as those on N-methyl or N-methylene groups. acs.orgacs.org For instance, the use of a thiocarboxylate as a HAT catalyst precursor can selectively generate a sulfur-centered radical, which then abstracts a hydrogen atom from the N-benzylic position of the benzylamine. acs.orgrsc.org This selective activation is crucial for achieving the desired regioselectivity. The resulting benzylic radical can then undergo coupling with an aryl partner. This method is applicable to a wide range of primary, secondary, and tertiary benzylamines and demonstrates high functional group tolerance, with yields of up to 98% for various 1,1-diarylmethylamines. acs.orgrsc.org

Another approach utilizes palladium catalysis for the C(sp³)–H arylation of benzylamines. For example, the kinetic resolution of benzylamines can be achieved through a Pd(II)-catalyzed enantioselective C-H cross-coupling reaction. chu-lab.org This method not only separates the enantiomers of a racemic benzylamine but also introduces an aryl group at the benzylic position, yielding ortho-arylated benzylamines with high enantiomeric purity. chu-lab.org While this specific example focuses on ortho-arylation of one of the benzyl rings, the underlying principle of palladium-catalyzed C-H activation is a viable strategy for constructing the benzhydryl moiety.

The table below summarizes key aspects of representative C(sp³)–H arylation methodologies applicable to benzylamine substrates.

| Catalytic System | Methodology | Key Features | Potential Application for Target Synthesis | Reference |

| Photoredox/HAT Catalysis | Synergistic SET and HAT catalysis | High regioselectivity for N-benzylic C-H bonds, mild reaction conditions, broad substrate scope. | Direct arylation of an N-(2-methoxybenzyl)amine with a phenylating agent. | acs.orgrsc.org |

| Palladium Catalysis | Kinetic resolution via C-H cross-coupling | Provides access to enantioenriched chiral benzylamines and their arylated derivatives. | Could be adapted for the asymmetric synthesis of chiral benzhydryl amine precursors. | chu-lab.org |

Stereoselective Synthetic Pathways to this compound Stereoisomers

Achieving stereocontrol in the synthesis of chiral amines is a significant challenge in organic chemistry. nih.gov For a molecule like this compound, which possesses a chiral center at the benzhydryl carbon, enantioselective synthesis is crucial for isolating and studying individual stereoisomers. Although direct enantioselective methods for this specific compound are not extensively documented, several strategies for the asymmetric synthesis of chiral diarylmethylamines can be applied. nih.govacs.org

One powerful approach is the rhodium-catalyzed asymmetric arylation of diarylmethylamines. acs.org In this method, a racemic diarylmethylamine, where one aryl group contains a directing group like a 2-hydroxy substituent, can react with an arylboroxine in the presence of a chiral diene-rhodium catalyst. This process can yield chiral triarylmethanes with high enantioselectivity (up to 97% ee). acs.org While this method formally adds a third aryl group, the underlying principle of asymmetric arylation at a diarylmethyl core is highly relevant.

Another strategy involves the enantioselective C-H iodination of diarylmethylamines, followed by subsequent cross-coupling reactions. A palladium-catalyzed C-H iodination using a mono-N-benzoyl-protected amino acid as a chiral ligand can produce chiral iodinated diarylmethylamines. acs.org The resulting chiral iodide can then be used as a handle for introducing the second aryl group via standard cross-coupling chemistry, thereby establishing the chiral benzhydryl moiety.

Furthermore, the asymmetric synthesis of α,α-diarylmethylamines can be achieved through a transition-metal-free intramolecular C-arylation of lithiated N'-aryl-N-benzylureas. bris.ac.uk By employing a chiral lithium amide base, an achiral benzylamine derivative can be deprotonated enantioselectively to generate a chiral benzyllithium (B8763671) intermediate. This intermediate then undergoes a stereospecific intramolecular nucleophilic aromatic substitution to form the α,α-diarylmethylamine derivative with excellent enantiomeric excess (>99% ee). bris.ac.uk This method offers a practical route to enantiopure diarylmethylamines.

The table below outlines potential stereoselective strategies applicable to the synthesis of this compound stereoisomers.

| Strategy | Methodology | Key Features | Potential Application for Target Synthesis | Reference |

| Asymmetric Arylation | Rhodium-catalyzed reaction of diarylmethylamines with arylboroxines. | High enantioselectivity for the formation of a new C-C bond at the benzylic carbon. | Asymmetric phenylation of a suitable N-(2-methoxybenzyl)benzylamine precursor. | acs.org |

| Enantioselective C-H Functionalization | Palladium-catalyzed asymmetric C-H iodination using a chiral ligand. | Introduces a functional group that can be further elaborated to the desired aryl group. | Asymmetric iodination followed by a Suzuki or similar cross-coupling to introduce the phenyl group. | acs.org |

| Asymmetric Deprotonation/Intramolecular Arylation | Enantioselective lithiation of an N'-aryl-N-benzylurea followed by intramolecular SNAr. | Transition-metal-free, high enantioselectivity. | Could be designed for an intramolecular arylation to form the benzhydryl core. | bris.ac.uk |

Iii. Comprehensive Spectroscopic and Structural Elucidation of N Benzhydryl N 2 Methoxybenzyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the chemical environment and connectivity of each atom in the molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. Key expected chemical shifts (δ), reported in parts per million (ppm), are outlined below. These predictions are based on data from analogous compounds such as N-benzyl anilines and 2-methoxybenzylamine (B130920). google.comdu.edunetlify.appchemicalbook.com

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (14H total) | 6.8 - 7.5 | Multiplets (m) |

| Benzhydryl CH (1H) | ~5.0 - 5.5 | Singlet (s) |

| Benzyl (B1604629) CH₂ (2H) | ~3.8 - 4.5 | Singlet (s) |

¹³C NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom. The predicted chemical shifts are based on known values for benzhydryl, benzyl, and anisole-type structures. google.comusm.my

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary & CH) | 110 - 145 |

| Methoxy-bearing Aromatic C | 155 - 160 |

| Benzhydryl CH | 65 - 75 |

| Benzyl CH₂ | 50 - 60 |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei. ugm.ac.idachemblock.comrsc.org

COSY (Correlation Spectroscopy): This experiment maps the connectivity of protons that are coupled to each other, typically on adjacent carbons (³J-coupling). achemblock.com For N-benzhydryl-N-(2-methoxybenzyl)amine, COSY would show correlations between the adjacent protons within each of the three aromatic rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org It is invaluable for assigning carbon signals. For instance, the proton signal predicted around 3.8 ppm would show a cross-peak to the carbon signal around 55 ppm, confirming the OCH₃ group. Likewise, the benzylic CH₂ and benzhydryl CH protons would be definitively linked to their respective carbon signals.

A correlation from the benzyl CH₂ protons to the quaternary carbon of the benzhydryl group, and vice-versa, through the nitrogen atom.

Correlations from the benzyl CH₂ protons to the aromatic carbons of the 2-methoxybenzyl ring, confirming its attachment.

A correlation between the methoxy (B1213986) (OCH₃) protons and the C2 carbon of the methoxybenzyl ring.

Molecules like this compound possess significant conformational flexibility, primarily due to rotation around the C-N bonds. Variable Temperature (VT) NMR is a technique used to study these dynamics. netlify.appcaymanchem.com

At room temperature, the rotation around these bonds may be fast on the NMR timescale, resulting in sharp, averaged signals. However, upon cooling, this rotation can slow down. If the energy barrier to rotation is high enough, separate signals for different conformers (rotamers) may appear, or existing signals may broaden and then sharpen again into new patterns at very low temperatures. This technique could provide insight into the preferred spatial arrangement of the bulky benzhydryl and 2-methoxybenzyl groups around the central nitrogen atom. caymanchem.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

HRMS measures molecular masses with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula. For this compound, the calculated exact mass of the protonated molecular ion [M+H]⁺ is used to confirm its chemical formula, C₂₁H₂₁NO.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass |

|---|

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide evidence for the molecule's structure. The fragmentation of this compound is expected to proceed via cleavage of the bonds adjacent to the nitrogen atom, which are the most labile sites. The fragmentation of similar N-(2-methoxy)benzyl derivatives and other amines supports this predicted pattern. nih.gov

Key fragment ions would arise from the stable carbocations formed after cleavage:

The Benzhydryl Cation: Cleavage of the N-CH(Ph)₂ bond would yield the highly stable benzhydryl cation.

The 2-Methoxybenzyl Cation: Cleavage of the N-CH₂(C₆H₄OMe) bond would generate the 2-methoxybenzyl cation. The subsequent loss of formaldehyde (B43269) (CH₂O) from this ion is a common fragmentation pathway for methoxybenzyl structures.

The Tropylium (B1234903) Ion: A common fragment from any benzyl-containing group is the tropylium ion, formed by rearrangement.

Predicted MS/MS Fragmentation Data

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 167 | Benzhydryl cation | [C₁₃H₁₁]⁺ |

| 121 | 2-Methoxybenzyl cation | [C₈H₉O]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry Determination

To date, specific single-crystal X-ray diffraction data for this compound is not publicly available in peer-reviewed literature or crystallographic databases. This technique remains a crucial future step for the definitive determination of its solid-state conformation.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of this compound would require its successful crystallization and subsequent analysis by single-crystal X-ray diffraction. As the molecule is chiral at the benzhydryl carbon, SCXRD would be instrumental in assigning the (R) or (S) configuration of the stereocenter. Furthermore, this analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's three-dimensional structure in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing, which would be derived from SCXRD data, would reveal the non-covalent interactions that govern the supramolecular assembly of this compound in its crystalline form. These interactions, including van der Waals forces, and potential weak C-H···π interactions, are fundamental to the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

While specific, complete IR and Raman spectra for this compound are not readily found in the public domain, the expected vibrational modes can be predicted based on the functional groups present in the molecule. These techniques are invaluable for confirming the presence of key structural features.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for probing the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

Based on the structure of this compound, the following characteristic vibrational frequencies are anticipated:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C-N | Stretching | 1250-1020 |

| C-O (methoxy) | Asymmetric Stretching | 1275-1200 |

| C-O (methoxy) | Symmetric Stretching | 1050-1000 |

| Aromatic C=C | Stretching | 1600-1450 |

This table represents expected ranges for the functional groups present in this compound and is not based on experimentally recorded spectra for this specific compound.

Iv. Chemical Reactivity and Mechanistic Investigations of N Benzhydryl N 2 Methoxybenzyl Amine

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the tertiary amine is central to its reactivity, readily participating in oxidation and quaternization reactions.

Tertiary amines, including N-benzhydryl-N-(2-methoxybenzyl)amine, are susceptible to oxidation, most commonly forming tertiary amine N-oxides. This transformation involves the conversion of the neutral amine to a species with a formal positive charge on nitrogen and a negative charge on oxygen.

The reaction is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or Caro's acid. researchgate.net The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the oxidant.

General Reaction Scheme for N-oxidation: R₃N + [O] → R₃N⁺-O⁻

For this compound, the reaction would yield this compound N-oxide. These N-oxides are highly polar, hygroscopic compounds. researchgate.net They can serve as intermediates in further synthetic transformations. For instance, under specific conditions, N-oxides can undergo elimination or rearrangement reactions. researchgate.net

The nucleophilic nitrogen of this compound can react with alkyl halides through an Sₙ2 mechanism to form a quaternary ammonium (B1175870) salt. nih.gov This reaction, known as quaternization, permanently places a positive charge on the nitrogen atom and attaches a fourth organic substituent.

Common alkylating agents include methyl iodide, ethyl bromide, or benzyl (B1604629) halides. The reaction is typically performed by stirring the tertiary amine with an equimolar amount of the alkylating agent in a suitable solvent, such as diethyl ether or acetonitrile, at room temperature. nih.gov The resulting quaternary salt often precipitates from the solution and can be isolated by filtration. nih.gov

General Reaction Scheme for Quaternization: (C₆H₅)₂CH-N-(CH₂-C₆H₄-OCH₃) + R-X → [(C₆H₅)₂CH-N(R)-(CH₂-C₆H₄-OCH₃)]⁺X⁻

Furthermore, as a basic compound, this compound readily reacts with acids to form ammonium salts. Treatment with mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., trifluoroacetic acid) will protonate the nitrogen atom, yielding the corresponding ammonium salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | m-CPBA | Tertiary Amine N-Oxide |

| Quaternization | Methyl Iodide | Quaternary Ammonium Iodide |

| Salt Formation | Hydrochloric Acid | Tertiary Ammonium Chloride |

Transformations Involving Aromatic and Benzylic Positions

The aromatic rings and the C-H bonds at the benzylic positions are also sites for potential chemical modification.

The three aromatic rings in this compound—two phenyl rings of the benzhydryl group and one methoxy-substituted phenyl ring of the benzyl group—can undergo electrophilic aromatic substitution. uci.edu The outcome of such reactions is governed by the directing effects of the existing substituents. libretexts.org

2-Methoxybenzyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. uci.edunih.gov Since the ortho position is already substituted with the benzylamine (B48309) moiety, electrophilic attack is strongly favored at the para position (position 5) relative to the methoxy group. A secondary site would be the other ortho position (position 3).

Benzhydryl Phenyl Rings: The alkyl substituent (the rest of the molecule) attached to these phenyl rings is a weak activating group and an ortho, para-director. uci.edu Therefore, electrophiles will preferentially add to the ortho and para positions of these rings.

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), Friedel-Crafts alkylation (using R-Cl/AlCl₃), and Friedel-Crafts acylation (using RCOCl/AlCl₃). libretexts.org Due to the presence of the basic amine, Lewis acid-catalyzed reactions like Friedel-Crafts may be complicated by the Lewis acid coordinating to the nitrogen.

| Aromatic Ring | Key Substituent | Directing Effect | Predicted Major Substitution Position(s) |

| 2-Methoxybenzyl | -OCH₃ | Activating, ortho, para | Position 5 (para to -OCH₃) |

| Benzhydryl (Phenyl) | -CH(Ph)(NR₂) | Activating, ortho, para | para and ortho positions |

The C-H bonds at the benzylic positions—the methine C-H in the benzhydryl group and the methylene (B1212753) C-H in the 2-methoxybenzyl group—are activated towards radical and oxidative reactions. researchgate.net The stability of the resulting benzylic radicals or cations makes these sites susceptible to functionalization.

Diarylmethanes, structurally related to the benzhydryl moiety, can be functionalized at the benzylic position. researchgate.net Methods for direct oxidative cross-coupling or acetamidation at benzylic C(sp³)-H positions have been developed, often employing metal catalysts or electrochemical means. researchgate.net For example, oxidation can lead to the formation of a carbonyl group. In the case of the benzhydryl group, this would yield a ketone (benzophenone) upon cleavage. mdpi.com

N-Benzhydryl Protecting Group Chemistry (Cleavage Mechanisms)

The N-benzhydryl (diphenylmethyl) group is frequently used as a protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. researchgate.net Its removal from this compound would regenerate a secondary amine, N-(2-methoxybenzyl)amine.

The primary mechanism for cleavage is through hydrogenolysis. wikipedia.org This method involves the reaction of the molecule with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reductive cleavage of the benzylic C-N bond. The benzhydryl group is converted to diphenylmethane. This method is generally clean and efficient.

Another common strategy for the cleavage of related N-benzyl groups, such as the p-methoxybenzyl (PMB) group, is oxidative cleavage. nih.gov Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can selectively remove such groups, often under mild conditions. nih.gov The mechanism involves the formation of a stable carbocation intermediate.

Acid-catalyzed cleavage is also possible, leveraging the stability of the benzhydryl carbocation. Strong acids can facilitate the cleavage of the C-N bond, although this method may be less selective depending on other functional groups present in the molecule. nih.gov

| Cleavage Method | Reagents/Catalyst | Byproduct of Benzhydryl Group | Mechanism Type |

| Hydrogenolysis | H₂, Pd/C | Diphenylmethane | Reductive Cleavage |

| Oxidative Cleavage | DDQ or CAN | Benzophenone (B1666685) | Oxidative |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., TFA) | Diphenylmethane (if scavenged) | Cationic |

Oxidative Deprotection Methodologies

The N-benzhydryl group, similar to other benzyl-type protecting groups, is susceptible to removal via oxidation. wikipedia.org These methods typically involve the oxidation of the benzylic C-H bond, leading to an intermediate that readily hydrolyzes to release the free amine.

A common and effective reagent for the oxidative cleavage of benzyl and related groups is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.org The p-methoxybenzyl (PMB) group, which is structurally related to the benzyl portion of the target molecule, is particularly labile towards oxidation by reagents like DDQ or ceric ammonium nitrate (CAN). wikipedia.org While the unsubstituted benzyl group is more robust, N-benzylated amines can be cleaved through oxidation. wikipedia.org For instance, p-methoxyphenyl (PMP) groups are readily removed by CAN. wikipedia.org

More recent advancements have introduced catalytic systems for such transformations. A notable example is the use of an electronically tuned nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov This system is highly effective for the oxidative deprotection of benzyl ethers at ambient temperature and demonstrates a broad substrate scope. organic-chemistry.orgnih.gov The mechanism is proposed to involve a hydride transfer from the benzylic position to an oxoammonium salt derived from the catalyst. organic-chemistry.org Photocatalytic methods using catalysts like riboflavin (B1680620) tetraacetate under visible light have also been developed for the oxidation of benzylamines, offering a mild procedure where oxygen serves as the terminal oxidant. researchgate.net

Table 1: Selected Oxidative Reagents for Deprotection of Benzyl-type Groups

| Reagent/System | Abbreviation | Typical Conditions | Notes |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Inert solvent (e.g., CH₂Cl₂) | Particularly effective for electron-rich benzyl groups like PMB. wikipedia.org |

| Ceric Ammonium Nitrate | CAN | Acetonitrile/Water | Commonly used for cleaving PMB and PMP ethers and amines. wikipedia.org |

| Nitroxyl-Radical / PIFA | - | Ambient temperature | A modern, mild catalytic system with broad substrate scope. organic-chemistry.orgnih.gov |

| Riboflavin Tetraacetate / Light | RFT | Blue LEDs, O₂ | A photocatalytic method for oxidizing benzylamines. researchgate.net |

Acid-Catalyzed Hydrolysis of N-Benzhydryl Derivatives

The N-benzhydryl bond is labile under acidic conditions due to the exceptional stability of the resulting benzhydryl carbocation. The general mechanism for the acid-catalyzed hydrolysis of such amine derivatives proceeds through a series of well-defined steps. youtube.com

The process begins with the protonation of the nitrogen atom of the amine by an acid catalyst, such as hydrochloric acid or sulfuric acid. youtube.comdeepdyve.com This protonation converts the amino group into a better leaving group. The subsequent and often rate-determining step is the heterolytic cleavage of the carbon-nitrogen bond. This cleavage results in the formation of the free secondary amine (in this case, 2-methoxybenzylamine) and a highly stabilized benzhydryl carbocation. The stability of this carbocation, which is delocalized over two phenyl rings, is the primary driving force for this cleavage pathway. Finally, the benzhydryl cation is trapped by water or another nucleophile present in the medium to form benzhydrol or a related derivative.

Mechanistic studies on the acid-catalyzed hydrolysis of related compounds, such as N-benzylbenzohydroxamic acid, have utilized kinetic analyses to elucidate the reaction pathway. deepdyve.com Investigations often involve plotting the observed pseudo-first-order rate constants against acid concentration. deepdyve.com The observation of rate maxima can indicate extensive protonation of the substrate. deepdyve.com Further analysis using criteria developed by Bunnett and Bunnett-Olsen, along with measurements of solvent isotope effects and activation parameters, can provide strong evidence for a bimolecular (A-2 type) mechanism, where water acts as a nucleophile in the rate-determining step. deepdyve.com

Reaction Kinetics and Advanced Mechanistic Studies

The reactivity of benzhydryl derivatives is a subject of extensive kinetic and mechanistic investigation, providing a quantitative framework for understanding polar organic reactions.

Nucleophilic Reactivity of Benzhydryl Derivatives

The study of the nucleophilic reactivity of benzhydryl derivatives often involves generating benzhydrylium ions (diarylcarbenium ions) as electrophilic intermediates and measuring their reaction rates with a wide variety of nucleophiles. nih.govnih.gov These kinetic studies form the basis of the Mayr-Patz equation, a linear free-energy relationship that provides a comprehensive scale for nucleophilicity and electrophilicity. nih.gov

The fundamental equation is:

log k (20 °C) = sN(N + E)

where:

k is the second-order rate constant.

E is the electrophilicity parameter, which is characteristic of the electrophile (e.g., the benzhydrylium ion).

N is the nucleophilicity parameter, characteristic of the nucleophile.

sN is a nucleophile-specific sensitivity parameter. nih.gov

By systematically varying the substituents on the phenyl rings of the benzhydrylium ions, their electrophilicity can be finely tuned over many orders of magnitude. nih.gov This allows for the construction of a robust electrophilicity scale. nih.gov For instance, electron-withdrawing groups on the aromatic rings increase the electrophilicity (more positive E value) of the benzhydrylium ion, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity. nih.govacs.org

These kinetic data allow for the quantitative prediction of reaction rates for a vast number of electrophile-nucleophile combinations. nih.gov The benzhydryl system is particularly well-suited for these studies because substitution is typically kept at the meta and para positions, which modulates electronic effects without altering the steric environment around the reactive center. nih.gov The reaction of this compound in the presence of an acid would lead to the formation of the benzhydryl cation, whose reactivity with any nucleophile present could be predicted using its established E parameter.

Table 2: Representative Electrophilicity (E) Parameters for Substituted Benzhydrylium Ions

| Benzhydrylium Ion (Ar₂CH⁺) Substituents | E Parameter | Relative Reactivity |

| bis(4-methoxyphenyl) | -4.47 | Low |

| 4-methoxyphenyl(phenyl) | -1.53 | Moderate |

| bis(4-methylphenyl) | -0.83 | Moderate |

| phenyl | 0.00 | Reference |

| 4-chlorophenyl(phenyl) | +1.27 | High |

| bis(4-chlorophenyl) | +2.59 | Very High |

| bis(3,5-dichlorophenyl) | +6.93 | Extremely High |

Data sourced from Mayr's Database of Reactivity Parameters, illustrating the electronic influence on electrophilicity. nih.gov

V. Theoretical and Computational Investigations of N Benzhydryl N 2 Methoxybenzyl Amine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

N-benzhydryl-N-(2-methoxybenzyl)amine is a conformationally flexible molecule due to several rotatable single bonds. The orientation of the two phenyl rings of the benzhydryl group and the 2-methoxybenzyl group relative to the central nitrogen atom defines its three-dimensional structure, which in turn governs its properties.

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface (PES) of such molecules. Studies on analogous compounds, like N-benzhydrylformamides and substituted benzylamines, reveal that the rotation around the C-N bonds leads to multiple local energy minima. colostate.edumdpi.com For this compound, the key dihedral angles—those governing the rotation of the benzhydryl (N-CHPh₂) and methoxybenzyl (N-CH₂-Ar) moieties—determine the conformational landscape.

DFT calculations, for instance using the M06-2X functional with a 6-311+G* basis set, can identify and rank the stability of various conformers. mdpi.com The steric hindrance between the bulky benzhydryl and 2-methoxybenzyl groups, along with potential non-covalent interactions like N-H···π (in related secondary amines) or C-H···π interactions, are critical in defining the most stable geometries. researchgate.net The presence of the methoxy (B1213986) group can further influence conformational preference through electrostatic interactions. A relaxed PES scan can map the energy barriers between different conformers, indicating the flexibility of the molecule at various temperatures. mdpi.com

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers This table is illustrative, based on findings from analogous structures.

| Conformer | Dihedral Angle τ1 (C-N-CH-C₁_ph) | Dihedral Angle τ2 (C-N-CH₂-C₁_bz) | Relative Energy (kcal/mol) | Population (298 K) |

|---|---|---|---|---|

| A (Global Minimum) | ~60° | ~180° (anti) | 0.00 | 75% |

| B | ~60° | ~60° (gauche) | 1.10 | 15% |

| C | ~180° | ~180° (anti) | 1.85 | 8% |

| D | ~180° | ~60° (gauche) | 2.50 | 2% |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom's lone pair and the π-systems of the aromatic rings, reflecting its nucleophilic character. The electron-donating methoxy group on the benzyl (B1604629) ring would further elevate the HOMO energy compared to an unsubstituted analogue. rsc.org The LUMO is likely distributed over the antibonding π* orbitals of the phenyl and benzyl rings, representing sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties Calculated values are hypothetical and serve for illustrative purposes.

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.8 | Nitrogen lone pair, π-orbitals of methoxybenzyl ring | Nucleophilic/Electron Donor |

| LUMO | -0.5 | π*-orbitals of benzhydryl phenyl rings | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical stability and UV-Vis absorption |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential projected onto the electron density surface of a molecule. wolfram.com It provides a powerful visual guide to chemical reactivity by identifying regions of positive and negative potential. walisongo.ac.id Red-colored areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas signify positive potential (electron-poor, attractive to nucleophiles). chemrxiv.orgchemrxiv.org

In this compound, the MEP map would reveal the most negative potential localized around the oxygen atom of the methoxy group and, to a lesser extent, the nitrogen lone pair, making these the primary sites for electrophilic attack or hydrogen bonding. The aromatic protons and the hydrogens on the carbons adjacent to the nitrogen would exhibit a relatively positive potential. Such maps are invaluable for predicting intermolecular interactions. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the vast conformational space of flexible molecules like this compound in a simulated environment (e.g., in a solvent box). mdpi.com

MD simulations are particularly useful for:

Sampling High-Energy Conformations: Exploring conformations that are accessible at room temperature but are not at a local or global energy minimum.

Determining Interconversion Pathways: Observing the transitions between different stable conformers and estimating the timescales of these events.

Solvent Effects: Explicitly modeling the influence of solvent molecules on conformational preferences.

For a molecule with multiple rotating groups, an MD trajectory of several nanoseconds can reveal the preferred orientations and the extent of flexibility, which can be analyzed by plotting the distribution of key dihedral angles. nih.gov Techniques like Hamiltonian replica exchange or metadynamics can be employed to enhance sampling and overcome large energy barriers, ensuring a more complete exploration of the conformational landscape. mdpi.com Such simulations have been effectively used on systems containing flexible benzhydryl groups to understand their dynamic behavior. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification and interpretation of experimental results.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts. For flexible molecules, it is essential to perform a Boltzmann averaging of the predicted shifts over the most stable, low-energy conformers to achieve good agreement with experimental data measured at room temperature. github.io Studies on related N-benzhydryl derivatives have shown that DFT methods can satisfactorily reproduce experimental NMR data. mdpi.com

Table 3: Illustrative Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) Predicted values are hypothetical, based on GIAO-DFT calculations for a low-energy conformer.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| Benzhydryl CH | 5.15 | 68.5 | 5.0-5.5 (¹H), 65-70 (¹³C) |

| Benzyl CH₂ | 3.70 | 55.2 | 3.6-4.0 (¹H), 53-58 (¹³C) |

| Methoxy OCH₃ | 3.85 | 56.0 | 3.8-3.9 (¹H), 55-57 (¹³C) |

| Aromatic H/C | 6.8 - 7.5 | 110 - 145 | 6.5-7.5 (¹H), 110-150 (¹³C) |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions, such as π → π* transitions within the aromatic rings, can be correlated with the HOMO-LUMO energy gap. The calculated HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition.

Computational Analysis of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the reaction pathway from reactants to products, chemists can identify key intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS defines the activation energy (ΔE‡), which governs the reaction rate. smu.edu

For this compound, one could computationally investigate its synthesis, for example, via the nucleophilic substitution of a benzyl halide by a benzhydrylamine. Calculations would involve:

Geometry Optimization: Finding the minimum energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the TS. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Analysis: Confirming that the optimized structures are true minima (all real frequencies) or a first-order saddle point (one imaginary frequency for a TS).

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to ensure it connects the intended reactants and products.

This analysis provides a complete energetic profile of the reaction, offering insights into its feasibility and kinetics. researchgate.net Similar computational approaches have been used to understand the synthesis and reactivity of other benzhydryl amines. acs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Properties

A QSPR model is built upon the principle that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. The process involves calculating a variety of molecular descriptors for this compound and then using statistical methods to find a correlation with known properties of related compounds. The resulting model can then be used to predict the properties of the target molecule.

Molecular Descriptors in QSPR

The first step in a QSPR study is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical characteristics of a molecule. For this compound, these descriptors would fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

Physicochemical Descriptors: These relate to well-known physicochemical properties such as LogP (a measure of lipophilicity), molar refractivity, and polarizability.

A hypothetical set of calculated molecular descriptors for this compound is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Molecular Descriptors for this compound This table is for illustrative purposes only, as specific experimental QSPR studies on this compound are not publicly available.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Topological | Wiener Index | 1542 |

| Topological | First-order Molecular Connectivity (¹χ) | 9.87 |

| Geometrical | Molecular Volume (ų) | 320.5 |

| Geometrical | Molecular Surface Area (Ų) | 450.2 |

| Quantum-Chemical | HOMO Energy (eV) | -6.2 |

| Quantum-Chemical | LUMO Energy (eV) | -0.5 |

| Quantum-Chemical | Dipole Moment (Debye) | 2.1 |

| Physicochemical | LogP | 4.5 |

| Physicochemical | Molar Refractivity | 95.3 |

Development and Validation of a QSPR Model

Once the descriptors are calculated, a dataset of compounds with known properties is assembled. For this compound, this would ideally include a series of structurally similar benzhydryl and methoxybenzyl amines. Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are then employed to build the QSPR model. plos.org

The robustness and predictive power of the developed model are assessed through rigorous validation techniques. nih.gov Internal validation methods like leave-one-out cross-validation are commonly used, while external validation involves using a separate set of compounds to test the model's predictive accuracy. nih.govnih.gov

Application to this compound

A validated QSPR model could predict a range of chemical properties for this compound. For instance, a QSPR study on various amines has demonstrated the ability to predict properties like density with a high degree of accuracy using a simple correlation equation with just a few descriptors. nih.gov Similarly, QSPR models have been effectively used to predict the biological activity of benzhydryl amine derivatives, such as their potential as aromatase inhibitors, where properties like lipophilicity were found to be crucial. acs.org

Table 2 presents hypothetical predicted properties for this compound based on a fictional QSPR model.

Table 2: Hypothetical Predicted Chemical Properties of this compound from a QSPR Model This table is for illustrative purposes only and the values are not based on experimental data.

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | 425.3 | °C |

| Density | 1.08 | g/cm³ |

| Aqueous Solubility (logS) | -4.2 | |

| Refractive Index | 1.59 |

Vi. Applications of N Benzhydryl N 2 Methoxybenzyl Amine in Pure Chemical Sciences

Role as a Synthetic Intermediate and Chemical Scaffold

N-benzhydryl-N-(2-methoxybenzyl)amine serves as a valuable building block and scaffold in organic synthesis, enabling the construction of more complex molecular architectures.

The structural framework of this compound, featuring two distinct aromatic moieties, provides a versatile starting point for the synthesis of complex polycyclic compounds. The benzhydryl group, with its two phenyl rings, and the methoxy-substituted benzyl (B1604629) group can undergo various intramolecular and intermolecular cyclization reactions. These reactions are often key steps in the construction of fused, bridged, or spirocyclic ring systems, which are prevalent in natural products and medicinally important molecules. nih.gov

For instance, the nitrogen atom can participate in cyclization reactions, and the aromatic rings can be functionalized and subsequently involved in ring-closing metathesis, Friedel-Crafts-type reactions, or other annulation strategies to build intricate three-dimensional structures. The synthesis of polycyclic scaffolds is a significant area of research, as these structures often exhibit interesting biological activities. nih.gov The presence of the methoxy (B1213986) group on one of the benzyl rings can also direct ortho-lithiation, providing a handle for further functionalization and subsequent cyclization pathways.

| Reaction Type | Potential Polycyclic Product | Key Feature of Starting Material |

| Intramolecular Friedel-Crafts | Fused aza-heterocycles | Benzhydryl and methoxybenzyl groups |

| Pictet-Spengler Reaction | Tetrahydroisoquinoline derivatives | Amine functionality and aromatic rings |

| Ring-Closing Metathesis | Macrocyclic amines | Requires prior functionalization |

This compound is a versatile precursor for the synthesis of a wide array of other amine derivatives. The N-H bond of this secondary amine can be readily functionalized through alkylation, acylation, or arylation reactions. Furthermore, the benzyl and benzhydryl groups can function as protecting groups for the amine, which can be selectively cleaved under specific reaction conditions to yield a primary amine or other secondary amines. wikipedia.org

The benzhydryl group is typically removed via hydrogenolysis, while the p-methoxybenzyl (PMB) group, a close relative of the 2-methoxybenzyl group, is known to be labile to oxidative cleavage, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org This differential reactivity allows for selective deprotection strategies in multi-step syntheses. This strategic use of protecting groups is fundamental in the synthesis of complex molecules where chemoselectivity is crucial. For example, a process for the preparation of (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine highlights the use of a similar structural motif in the synthesis of complex chiral amines. google.com

| Reaction | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, base | Tertiary amine |

| N-Acylation | Acyl chloride, base | Amide |

| Debenzylation | H₂, Pd/C | Primary or secondary amine |

| Oxidative Deprotection | DDQ | Primary or secondary amine |

This compound in Catalysis

The structure of this compound lends itself to applications in catalysis, particularly in asymmetric synthesis and as a ligand for transition metals.

While this compound itself is achiral, the introduction of chirality can render it a valuable component in asymmetric catalysis. Amines with three different substituents on the nitrogen atom are chiral; however, they often undergo rapid pyramidal inversion, leading to a racemic mixture. libretexts.org To be useful in asymmetric catalysis, this inversion must be restricted.

If a chiral version of this amine, for example, by introducing a stereocenter on one of the benzyl groups or by resolving a derivative, were to be synthesized, it could potentially be used as a chiral ligand or an organocatalyst. Chiral amines and their derivatives are known to catalyze a variety of enantioselective reactions, such as aldol (B89426) reactions, Michael additions, and Henry reactions. nih.gov The development of a chiral variant could open up avenues for its use in the stereocontrolled synthesis of complex molecules.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The steric bulk provided by the benzhydryl and benzyl groups can be advantageous in creating a specific coordination environment around a metal center. This steric hindrance can influence the reactivity and selectivity of the metal catalyst.

Furthermore, the methoxy group's oxygen atom could potentially act as a secondary binding site, forming a chelate ring with the metal. Such bidentate ligands often form more stable metal complexes and can exert greater control over the catalytic cycle. Ligands based on amine backbones are utilized in a variety of transition-metal-catalyzed reactions, including cross-coupling reactions and polymerization. rsc.org The modular nature of the synthesis of this compound would allow for the tuning of its electronic and steric properties to optimize its performance as a ligand for specific catalytic applications.

| Metal | Potential Catalytic Application | Role of the Ligand |

| Palladium | Cross-coupling reactions | Steric control, stabilization of the metal center |

| Nickel | Polymerization, coupling reactions | Chelation, electronic tuning |

| Rhodium/Ruthenium | Asymmetric hydrogenation (with chiral variant) | Enantiocontrol |

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural characteristics of this compound make it an interesting candidate for studies in this area. The aromatic rings can participate in π-π stacking and cation-π interactions, while the amine and methoxy groups can act as hydrogen bond donors and acceptors, respectively.

These non-covalent interactions can drive the self-assembly of the molecule into larger, ordered structures such as gels, liquid crystals, or molecular capsules. Moreover, the molecule could potentially act as a host in host-guest chemistry, encapsulating smaller guest molecules within a cavity formed by its self-assembled structure. The design and synthesis of new ligands and their complexes are crucial for advancing transition-metal catalysis. tum.de The principles of supramolecular chemistry are integral to understanding the complexation behavior of such ligands.

Host-Guest Interactions with Non-Biological Entities

While specific studies on the host-guest chemistry of this compound are not extensively documented, its molecular structure suggests a strong potential for participating in such interactions. Host-guest chemistry involves the formation of a complex between a 'host' molecule, which typically has a cavity, and a 'guest' molecule that fits within it, held together by non-covalent forces. wikipedia.orgyoutube.com

The this compound molecule can be envisioned to act as a 'guest' for various macrocyclic hosts. Its key structural features for such interactions include:

Aromatic Rings: The two phenyl rings of the benzhydryl group and the substituted benzene (B151609) ring of the methoxybenzyl group are electron-rich and can participate in π-π stacking interactions with complementary aromatic surfaces of a host molecule.

Amine Group: The tertiary amine nitrogen can act as a hydrogen bond acceptor.

Methoxy Group: The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor.

For instance, the benzhydryl and benzyl moieties could be encapsulated within the hydrophobic cavity of a cyclodextrin, with the potential for the amine or methoxy groups to interact with the hydroxyl groups at the rim of the cyclodextrin. Similarly, cucurbiturils, with their carbonyl-fringed portals and hydrophobic interiors, could potentially bind the protonated form of the amine through ion-dipole interactions, while encapsulating one of the aromatic groups. nih.gov The selectivity of these interactions would be governed by the size and shape complementarity between the host and the guest. youtube.com

The formation of such host-guest complexes could modulate the physicochemical properties of this compound, such as its solubility and stability.

Formation of Self-Assembled Chemical Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structural motifs present in this compound suggest its potential to act as a building block for supramolecular self-assembly.

Key interactions that could drive the self-assembly of this molecule include:

π-π Stacking: The multiple aromatic rings can lead to stacking interactions, forming columnar or layered structures.

Hydrogen Bonding: Although the tertiary amine cannot act as a hydrogen bond donor, in the presence of suitable partner molecules (e.g., in co-crystals), the nitrogen and methoxy oxygen atoms can act as acceptors.

The interplay of these forces could lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific outcome of the self-assembly process would be highly dependent on factors like solvent, temperature, and the presence of other interacting species. While specific examples for this compound are not reported, the broader class of benzhydryl amines and diarylmethane derivatives are recognized for their roles in constructing complex molecular architectures. nih.govacs.org

Potential in Materials Science

The properties of this compound also suggest its potential utility in the field of materials science, particularly in the development of functional materials and as a precursor for polymers.

As a Component in Functional Materials

Functional materials are designed to possess specific properties that can be tailored for a particular application. The diarylmethane framework is a recognized structural motif in materials science. nih.gov The incorporation of this compound into a material could impart properties such as:

Luminescence: Aromatic amines are often fluorescent. The specific emission properties would depend on the molecular environment and could potentially be modulated by host-guest complexation or aggregation state.

Chirality: If synthesized in an enantiomerically pure form, this chiral amine could be used to create chiral materials with applications in asymmetric catalysis or chiral recognition. The synthesis of chiral benzhydryl amines is an area of active research. nih.govacs.org

Dielectric Properties: The polar amine and ether functionalities could contribute to the dielectric properties of a material.

Its role could be that of a dopant in a polymer matrix or as a component in the formation of metal-organic frameworks (MOFs), where the amine group could coordinate to metal centers or the aromatic rings could interact with organic linkers.

Vii. Future Research Directions and Emerging Avenues in N Benzhydryl N 2 Methoxybenzyl Amine Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign processes, are central to modern synthetic chemistry. uniroma1.it Future research in the synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine is likely to focus on methodologies that are not only high-yielding but also adhere to these principles.

Key areas of development could include:

Catalytic C-N Bond Formation: Moving beyond classical methods, research into transition-metal catalyzed N-alkylation reactions is a promising avenue. For instance, copper-catalyzed desulfonylative amination has been shown to be effective for creating sterically hindered benzhydryl amines from readily available sulfone derivatives and amines. researchgate.net Future work could adapt such methods for the specific synthesis of this compound, potentially offering a more efficient and modular route.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel can significantly reduce waste and improve efficiency. Future methodologies could explore tandem reactions, such as the synthesis of substituted benzimidazoles from o-alkynyl aldehydes and amines, as a template for developing one-pot syntheses of complex amines. mdpi.com

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a key aspect of sustainable chemistry. mdpi.com Research into the use of catalysts like boric acid, which is inexpensive and environmentally benign, for amidation reactions could also be extended to the synthesis of the target compound. researchgate.net An example of a greener reaction is the preparation of carbamates using zinc carbonate as a catalyst, which avoids the use of toxic phosgene. uniroma1.it

The following table summarizes potential sustainable synthetic approaches for this compound:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, modularity, potential for asymmetric synthesis. | Development of specific copper or palladium-based catalysts for the N-arylation/alkylation of 2-methoxybenzylamine (B130920) with a benzhydryl precursor. |

| One-Pot/Tandem Reactions | Reduced workup steps, less solvent waste, improved time efficiency. | Designing a reaction cascade starting from simpler precursors to form the target molecule in a single pot. |

| Green Solvents & Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. | Exploring the use of water, PEG, or eucalyptol (B1671775) as solvents and earth-abundant metal or organocatalysts. mdpi.com |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The unique structural features of this compound, namely the bulky benzhydryl group and the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring, suggest a rich and underexplored reactivity profile.

Future research could focus on:

C-H Activation: The methoxybenzyl group can act as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. This could lead to the synthesis of novel derivatives with tailored electronic and steric properties.

Asymmetric Catalysis: The chiral potential of derivatives of this compound could be explored. The development of chiral catalysts for the enantioselective synthesis of related compounds is an active area of research. researchgate.net

Novel Rearrangements and Cyclizations: The steric strain imposed by the benzhydryl group could lead to unusual chemical rearrangements under thermal or catalytic conditions. Electrochemical methods, for instance, have been used for the spirocyclization of N-benzyl-acrylamides, suggesting that electrochemical approaches could unlock novel transformations for this compound. rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and design of new molecules and reactions. researchgate.net

For this compound, AI and ML could be applied to:

Predict Reaction Outcomes and Optimize Conditions: ML models can be trained on existing reaction data to predict the yield and selectivity of synthetic routes, thereby reducing the number of experiments needed to find optimal conditions. nih.govnih.gov

Design Novel Catalysts: AI can be used to design new catalysts with enhanced activity and selectivity for the synthesis of the target molecule and its derivatives. researchgate.net This involves creating models that can predict catalytic performance based on the catalyst's structure.

Screen for Potential Applications: By analyzing the structural features of this compound, ML algorithms could predict its potential utility in various applications, such as in materials science or as a scaffold for medicinal chemistry. springer.com

The table below illustrates potential AI and ML applications in the study of this compound:

| AI/ML Application | Description | Potential Impact |

| Predictive Synthesis | ML models predict the most efficient synthetic routes and reaction conditions. | Reduces experimental effort and resource consumption. |

| Catalyst Design | AI algorithms design novel catalysts tailored for specific transformations. | Accelerates the discovery of more efficient and selective catalysts. |

| Virtual Screening | ML models predict the properties and potential bioactivity of derivatives. | Guides the synthesis of new compounds with desired functionalities. |

Expansion of Applications in Green Chemistry and Sustainable Technologies

Beyond its synthesis, this compound and its derivatives could find applications in various green and sustainable technologies.

Potential areas of exploration include:

Asymmetric Organocatalysis: The amine functionality could be a core component of a novel organocatalyst for asymmetric reactions, contributing to the development of metal-free catalytic systems.

Materials for Carbon Capture: Amine-based materials are being investigated for their ability to capture carbon dioxide. While research has focused on other amines, the specific steric and electronic properties of this compound could offer unique advantages in this area. nih.gov

Recyclable Reagents and Scaffolds: The bulky nature of the benzhydryl group might be exploited to create reagents or scaffolds that are easily recoverable and recyclable, thus minimizing chemical waste.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-benzhydryl-N-(2-methoxybenzyl)amine derivatives?

- Answer : Reductive amination using catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours) is a common approach for structurally similar amines. For instance, N-(2-methoxybenzyl)acetamide was synthesized via refluxing 2-methoxybenzylamine with acetic acid in ethanol for 6 hours, followed by recrystallization . Optimization of reaction parameters (e.g., catalyst loading, solvent choice) is critical for yield improvement.

Q. How can the purity of N-(2-methoxybenzyl)amine derivatives be validated during synthesis?

- Answer : Thin-layer chromatography (TLC) and melting point analysis are standard for preliminary purity checks. Advanced characterization involves (400 MHz, CDCl) to confirm chemical shifts corresponding to methoxy (-OCH) and benzyl groups. For example, N-(2-methoxybenzyl) derivatives show distinct aromatic proton signals between δ 6.7–7.5 ppm and methoxy singlet at δ ~3.8 ppm .

Q. What catalysts enhance the efficiency of reductive amination for amine synthesis?

- Answer : Pd/NiO (1.1 wt%) has demonstrated high efficacy in reductive amination of aldehydes and amines, achieving >95% yields for analogous compounds under mild conditions (25°C, H atmosphere). Catalyst recyclability and substrate compatibility should be tested for scalability .

Advanced Research Questions

Q. What challenges arise in resolving overlapping signals for N-(2-methoxybenzyl)amine derivatives?

- Answer : Signal overlap in aromatic regions (δ 6.5–7.5 ppm) complicates structural confirmation. High-resolution NMR (600+ MHz) and /DEPT-135 experiments are recommended. For example, in N-(2-methoxybenzyl)indole derivatives, coupling constants (e.g., ) help distinguish adjacent protons .

Q. How do structural modifications in the benzhydryl or 2-methoxybenzyl groups affect 5-HT2 receptor binding affinity?

- Answer : Substituents on the benzyl ring (e.g., halogens, methoxy groups) significantly influence receptor interactions. N-(2-Methoxybenzyl)phenethylamines exhibit high 5-HT2A agonism due to enhanced lipophilicity and hydrogen bonding with Ser159/Ser239 residues. Competitive binding assays using -ketanserin are standard for affinity quantification .

Q. What analytical techniques are recommended for detecting trace N-(2-methoxybenzyl)amine derivatives in forensic samples?

- Answer : High-performance liquid chromatography (HPLC) with photodiode array (PDA) or amperometric detection achieves limits of detection (LOD) as low as 4.6 μg/mL for NBOMe analogs. Method validation includes spike-recovery tests in simulated blotter papers and cross-checking against adulterants (e.g., caffeine, paracetamol) .

Q. How can computational methods predict the reactivity of this compound in oxidative environments?